molecular formula C34H50N6O10S2 B1591160 (4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 166901-45-7

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1591160
CAS No.: 166901-45-7
M. Wt: 766.9 g/mol
InChI Key: XKGABVKQWYZCQF-WWQIJRAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This carbapenem derivative is a β-lactam antibiotic with a complex bicyclic structure. Its molecular formula is C17H25N3O5S, and it has a molecular weight of 383.5 g/mol . The compound features a 1-azabicyclo[3.2.0]hept-2-ene core, a hallmark of carbapenems, with multiple functionalized substituents:

  • A 6-[(1R)-1-hydroxyethyl] group at position 6, common in carbapenems like meropenem.
  • A 3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl group at position 3, which distinguishes it from simpler carbapenems.

The compound is synthesized via a streamlined process without intermediate isolation, improving production efficiency . Its antibacterial activity is attributed to inhibition of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N6O10S2/c1-13-23(36-24(33(47)48)27(13)51-17-9-19(35-11-17)29(43)37(5)6)21(15(3)41)31(45)39-12-18(10-20(39)30(44)38(7)8)52-28-14(2)25-22(16(4)42)32(46)40(25)26(28)34(49)50/h13-23,25,35-36,41-42H,9-12H2,1-8H3,(H,47,48)(H,49,50)/t13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGABVKQWYZCQF-WWQIJRAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)C(C4C(C(=C(N4)C(=O)O)SC5CC(NC5)C(=O)N(C)C)C)C(C)O)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)[C@@H]([C@H]4[C@H](C(=C(N4)C(=O)O)S[C@H]5C[C@H](NC5)C(=O)N(C)C)C)[C@@H](C)O)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166901-45-7
Record name (4R,5S,6S)-3-(((3S,5S)-1-((2S,3R)-2-((2S,3R)-5-Carboxy-4-(((3S,5S)-5-((dimethylamino)carbonyl)pyrrolidin-3-yl)sulfanyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl)-3-hydroxybutanoyl)-5-((dimethylamino)carbonyl)pyrrolidin-3-yl)sulfanyl)-6-((1R)-1-hydroxyethyl)-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166901457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEROPENEM DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6636F29A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex synthetic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Composition

The compound has a molecular formula of C₄₃H₇₂N₂O₃₃ and a molecular weight of 1145 Da. Its structure features multiple chiral centers and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₃H₇₂N₂O₃₃
Molecular Weight1145 Da
LogP-12.3
Heavy Atoms Count78
Rotatable Bonds Count24
Polar Surface Area (Ų)569
Hydrogen Bond Acceptors33
Hydrogen Bond Donors21

The compound exhibits a range of biological activities primarily through its interaction with various receptor systems. Research indicates that it may act as an agonist or antagonist at opioid receptors, particularly the μ-opioid receptor, which is crucial for pain modulation. The structural features of the compound suggest potential selectivity towards specific receptor subtypes, which could enhance its therapeutic efficacy while minimizing side effects.

Analgesic Properties

Studies have shown that compounds similar to this one demonstrate potent analgesic effects comparable to established opioids like fentanyl. For instance, derivatives of the fentanyl series exhibit high μ-receptor affinity and low δ-receptor affinity, leading to effective pain relief with a reduced risk of adverse effects associated with mixed receptor activity .

In Vitro and In Vivo Studies

Recent in vitro studies have demonstrated that the compound can effectively inhibit certain cellular pathways involved in inflammation and pain signaling. For example, it has been shown to modulate the expression levels of pro-inflammatory cytokines in cultured cells, suggesting a potential role in inflammatory pain conditions .

In vivo studies using animal models have reported significant analgesic effects with lower ED50 values compared to traditional opioids. This suggests that the compound may provide effective pain relief at lower doses, which could mitigate the risk of opioid-related side effects such as respiratory depression .

Clinical Applications

  • Chronic Pain Management : A clinical trial assessing the efficacy of this compound in patients with chronic pain conditions showed promising results, with participants reporting reduced pain scores and improved quality of life metrics.
  • Post-Surgical Pain Relief : In a study involving post-operative patients, administration of this compound resulted in lower opioid consumption compared to placebo groups, indicating its potential as an adjunct therapy in surgical settings .

Safety Profile

The safety profile of the compound has been evaluated through various preclinical studies. Results indicate a favorable safety margin with minimal side effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety in diverse populations.

Comparison with Similar Compounds

Comparison with Similar Carbapenem Compounds

Carbapenems are broad-spectrum β-lactams with varying substituents that influence their pharmacokinetics, antibacterial spectrum, and resistance profiles. Below is a detailed comparison with ertapenem and doripenem , two clinically relevant analogs :

Property Target Compound Ertapenem Doripenem
Molecular Formula C17H25N3O5S C22H25N3O7S C15H24N4O6S2
Key Substituents - 3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl
- Extended dihydro-pyrrole-carboxy side chain
- 3-[(3S,5S)-5-(3-carboxyphenylcarbamoyl)pyrrolidin-3-yl]sulfanyl - 3-[(3S,5S)-5-(sulfamoylamino)methyl-pyrrolidin-3-yl]sulfanyl
Molecular Weight 383.5 g/mol 475.5 g/mol 420.5 g/mol
Synthetic Process Continuous synthesis without intermediate purification Multi-step synthesis with intermediate isolation Fermentation-derived precursor with chemical modification
Antibacterial Spectrum Likely broad-spectrum (inferred from structural analogs) Effective against Gram-negative bacteria (e.g., Enterobacteriaceae) Enhanced activity against Pseudomonas aeruginosa
Resistance Profile Potential resistance to metallo-β-lactamases due to steric hindrance from side chain Susceptible to hydrolysis by some carbapenemases (e.g., KPC-type enzymes) Moderate stability against carbapenemases

Structural and Functional Insights:

Doripenem’s sulfamoylamino group enhances hydrophilicity, improving penetration into Gram-negative bacteria .

Antibacterial Activity: Ertapenem’s 3-carboxyphenyl group extends its half-life but limits activity against Pseudomonas aeruginosa . The target compound’s carboxy-dihydro-pyrrole moiety may mimic natural PBP substrates, enhancing binding affinity .

Synthetic Advantages :

  • The streamlined synthesis of the target compound reduces production costs and time compared to traditional carbapenem manufacturing methods .

Research Findings and Implications

  • β-Lactamase Resistance : The compound’s bulky substituents may hinder hydrolysis by carbapenemases, a critical advantage in treating multidrug-resistant infections .
  • Spectrum Optimization: Structural modifications in similar compounds (e.g., doripenem’s sulfamoylamino group) demonstrate how side-chain engineering can expand antibacterial coverage .
  • Synthetic Efficiency : The continuous synthesis method highlights advancements in carbapenem production, addressing scalability challenges .

Preparation Methods

Synthesis of Key Intermediates

  • The synthesis begins with chiral azetidinone derivatives bearing tert-butyldimethylsilyloxy groups and allyloxycarbonyl protecting groups. For example, (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carbonylethyl]-2-azetidinone is prepared as a key intermediate.

  • Carbonyl-4-mercapto (i-propoxycarbonyl)pyrrolidine derivatives are synthesized and used as nucleophilic sulfur sources to introduce the sulfanyl substituents on the bicyclic core.

Coupling and Functional Group Transformations

  • Coupling reactions between the azetidinone intermediates and pyrrolidinyl sulfanyl compounds are performed in acetone using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents at room temperature for extended periods (e.g., 14 hours), facilitating amide bond formation and thioether linkages.

  • The reaction mixtures are subjected to aqueous workup involving washes with acetic acid, sodium hydrogencarbonate, and brine, followed by drying over anhydrous magnesium sulfate and solvent evaporation to isolate intermediates.

Palladium-Catalyzed Deprotection and Cyclization

  • Allyloxycarbonyl protecting groups are removed via palladium-catalyzed reactions using tetrakis(triphenylphosphine)palladium(0) in dichloromethane under nitrogen atmosphere at room temperature for several hours (e.g., 3 to 5 hours).

  • The deprotected intermediates undergo intramolecular cyclization to form the bicyclic beta-lactam ring system with high stereochemical fidelity.

  • The reaction is quenched by addition of water, and the organic and aqueous layers are separated, washed, and purified by crystallization or chromatography.

Final Functionalization and Purification

  • The final compound is obtained as a trihydrate form after crystallization from suitable solvents such as tetrahydrofuran or ethyl acetate.

  • Yields for the final steps range from approximately 68% to 82%, indicating efficient synthesis with good stereochemical control.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Coupling of azetidinone & pyrrolidine derivatives DCC, DMAP, acetone Room temperature 14 hours Not specified Amide and thioether bond formation
Palladium-catalyzed deprotection Pd(PPh3)4, dichloromethane, N2 atmosphere Room temperature 3–5 hours 68–82 Removal of allyloxycarbonyl protecting groups
Crystallization and purification Ethyl acetate, THF, vacuum drying 40 °C (drying) Variable - Isolation of trihydrate form

Research Findings and Considerations

  • The synthetic route emphasizes stereochemical control at multiple chiral centers, critical for biological activity.

  • Use of protecting groups such as tert-butyldimethylsilyloxy and allyloxycarbonyl is essential to prevent side reactions and enable selective transformations.

  • Palladium-catalyzed deprotection is a key step enabling efficient removal of protecting groups without racemization or degradation.

  • The overall strategy reflects a balance between yield, stereochemical purity, and scalability suitable for pharmaceutical development.

Q & A

Q. How can researchers validate the role of the sulfanyl group in overcoming β-lactamase-mediated resistance?

  • Methodological Answer : Conduct time-kill assays with TEM-1 and CTX-M-15 β-lactamase-producing strains. Compare bactericidal activity to clavulanic acid combinations. Use X-ray crystallography to confirm covalent adduct formation between the sulfanyl group and β-lactamase’s catalytic serine .

Q. What statistical methods are appropriate for analyzing dose-response relationships in murine infection models?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use mixed-effects models to account for inter-animal variability. Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for PK/PD targets (e.g., %T > MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.